molecular formula C17H24N4O6 B3230099 PCTA CAS No. 129162-88-5

PCTA

Cat. No.: B3230099
CAS No.: 129162-88-5
M. Wt: 380.4 g/mol
InChI Key: FDSYTWVNUJTPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Medical Imaging Applications

PCTA has emerged as a promising candidate for medical imaging, particularly in magnetic resonance imaging (MRI) and metabolic imaging.

1.1 CEST MRI and Metabolic Imaging

Recent studies have highlighted the use of this compound-based shift reagents for the selective detection of lactate in tumor environments. The development of Yb-PCTA and Eu-PCTA complexes has shown significant potential in chemical exchange saturation transfer (CEST) MRI. These complexes can effectively shift lactate -OH signals in CEST spectra, facilitating non-invasive imaging of extracellular lactate levels in vivo. This capability is crucial for cancer metabolic profiling and staging, as lactate accumulation is often indicative of tumor activity and anaerobic metabolism .

Table 1: Summary of this compound Complexes for CEST MRI

ComplexMetal IonApplicationKey Findings
Yb-PCTAYb³⁺Lactate DetectionSafe intravenous administration; high specificity
Eu-PCTAEu³⁺Tumor MicroenvironmentEffective in acidic conditions; high stability

1.2 Safety and Efficacy

The safety profile of this compound complexes has been validated through cytotoxicity assessments and preclinical studies. For instance, Yb-PCTA demonstrated safe detection capabilities in animal models without significant depletion of lactate from the bloodstream, indicating its potential for clinical applications .

Radiotherapy Applications

This compound derivatives are being explored as chelators for targeted radiotherapy. The rigid structure of this compound allows it to effectively bind various metal ions, making it suitable for applications involving radiolabeled isotopes.

2.1 Targeted Radiotherapy with Sb(III)

Research indicates that this compound and its derivatives can serve as effective chelators for antimony(III) (Sb(III)), which is being investigated for its potential use in targeted radiotherapy. The stability and binding affinity of this compound complexes make them promising candidates for developing therapies that specifically target cancer cells while minimizing damage to surrounding healthy tissues .

Table 2: this compound Derivatives in Radiotherapy

DerivativeTarget MetalApplicationStability
Pyclen-PCTASb(III)Targeted Cancer TherapyHigh

Sustainable Chemical Processes

Beyond medical applications, this compound has been utilized in sustainable chemical processes. Recent advancements have demonstrated methods for producing this compound from renewable plant-based feedstocks.

3.1 Biomass Conversion Techniques

Innovative approaches involving plant-based acrylates and acetaldehyde have been developed to synthesize this compound monomers with a notable yield of 61%. This process not only enhances the sustainability of this compound production but also contributes to reducing the carbon footprint associated with traditional synthesis methods .

Table 3: Production Methods for this compound

MethodFeedstockYield (%)Environmental Impact
Morita–Baylis–HillmanPlant-based Acrylate61Reduced carbon footprint
Pd/C-catalyzed DehydrogenationAcetaldehyde67Sustainable biomass route

Biological Activity

PCTA (also known as the TGIF antagonist) has emerged as a significant player in the realm of cellular signaling, particularly in relation to the Transforming Growth Factor Beta (TGF-β) pathway. This compound has been shown to interact with TGIF, a crucial regulatory protein, thereby influencing various biological processes such as cell growth, differentiation, and apoptosis.

This compound functions primarily by binding to TGIF, which inhibits TGF-β signaling. The binding of this compound to TGIF reverses this inhibition, promoting Smad2 phosphorylation and enhancing TGF-β signaling. This interaction is critical for the regulation of target genes associated with TGF-β pathways, including ADAM12 and p21Cip1 .

Key Findings:

  • This compound enhances TGF-β signaling by forming a complex with TGIF.
  • The interaction is maximal 30–60 minutes post-TGF-β treatment.
  • Specific deletion mutants of this compound have identified critical domains necessary for its function.

Table 1: Summary of Key Research Findings on this compound

StudyFindingsMethodology
Siegel & Massague (2003)Demonstrated that this compound enhances TGF-β-induced transcriptionTransfected MDCK cells with this compound expression vectors
Itoh & ten Dijke (2007)Identified the specificity of this compound-TGIF interactionCo-immunoprecipitation assays
Current Study (2023)Showed correlation between this compound levels and TGF-β sensitivity across different cell linesComparative analysis of various cell types

Case Study: Role of this compound in Cancer Research

A recent study highlighted the role of this compound in cancer biology, particularly its quantification in various cancer types through a pan-cancer cell line transcriptome atlas. This investigation provided insights into how this compound expression levels correlate with tumor behavior and patient outcomes .

Biological Implications

The biological activity of this compound extends beyond mere signal transduction. Its ability to modulate TGF-β signaling has implications for:

  • Cancer Progression : Altered TGF-β signaling is often associated with tumorigenesis and metastasis.
  • Fibrosis : Dysregulation of this pathway can lead to excessive scarring and organ dysfunction.
  • Developmental Biology : Proper functioning of TGF-β pathways is essential for normal embryonic development.

Q & A

Basic Research Questions

Q. What are the primary objectives of PCTA in cancer research?

this compound serves as a pan-cancer transcriptome atlas designed to identify cancer-type-specific biomarkers and therapeutic targets by analyzing gene expression homogeneity across cell lines. It integrates raw sequencing data (e.g., from ARCHS4) and automates data filtering to ensure reproducibility and scalability .

Q. How does this compound ensure data reliability in identifying cancer biomarkers?

this compound validates its pipeline by cross-referencing known markers (e.g., HOXB13 in prostate adenocarcinoma) and employs automated preprocessing to minimize human bias. Data are derived from standardized public repositories (e.g., SRA databases), with quality checks at each computational stage .

Q. What experimental design principles should guide the use of this compound data in hypothesis testing?

Researchers should:

  • Define clear inclusion/exclusion criteria for cell line selection.
  • Use orthogonal validation methods (e.g., qPCR, immunohistochemistry) to confirm transcriptome findings.
  • Control for batch effects by aligning experimental conditions with this compound’s metadata annotations .

Q. How can this compound data be accessed and visualized for exploratory analysis?

this compound provides a user-friendly web interface where researchers input gene symbols to generate expression profiles across cancer types. Raw data and processed matrices are downloadable for integration into custom workflows (e.g., R/Python pipelines) .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in this compound-derived gene expression data?

  • Perform meta-analyses across independent datasets (e.g., TCGA, GTEx) to identify consensus markers.
  • Apply machine learning models to distinguish technical artifacts (e.g., platform-specific biases) from biological variability.
  • Use pathway enrichment analysis to contextualize discordant genes within functional networks .

Q. How can researchers optimize this compound’s computational pipeline for large-scale data integration?

  • Efficiency : Replace alignment-based workflows with pseudoalignment tools (e.g., Kallisto) to reduce runtime.
  • Scalability : Implement cloud-based architectures (e.g., AWS Batch) for parallel processing of fastq files.
  • AI Integration : Leverage LLMs to automate metadata harmonization across heterogeneous datasets .

Q. What strategies address limitations in this compound’s sample diversity and computational trade-offs?

  • Expand cell line coverage by incorporating non-ARCHS4 sources (e.g., Cell Model Passports).
  • Prioritize "boutique" analyses for rare cancers by subsampling high-confidence datasets.
  • Use dimensionality reduction (e.g., UMAP) to mitigate noise in low-coverage samples .

Q. How should researchers validate novel biomarkers identified through this compound in translational studies?

  • In vitro : Use CRISPR/Cas9 knockout models to assess gene function in cancer proliferation/apoptosis.
  • In vivo : Validate targets in patient-derived xenografts (PDXs) with matched transcriptomic profiling.
  • Clinical Correlation : Cross-reference this compound data with clinical outcomes from repositories like cBioPortal .

Q. What frameworks (e.g., PICOT, FINER) are suitable for structuring this compound-focused research questions?

  • PICOT : Define Population (e.g., HER2+ breast cancer cell lines), Intervention (e.g., gene X knockdown), Comparison (e.g., wild-type vs. mutant), Outcome (e.g., apoptosis rate), and Timeframe (e.g., 72-hour assay).
  • FINER : Ensure questions are Feasible (accessible data), Interesting (novel mechanisms), Novel (unexplored biomarkers), Ethical (public data compliance), and Relevant (clinical impact) .

Q. How can this compound data be integrated with multi-omics platforms for systems biology approaches?

  • Workflow Design : Use tools like Nextflow to couple this compound transcriptomes with proteomics (e.g., CPTAC) and epigenomics (e.g., ENCODE).
  • Network Analysis : Construct gene regulatory networks using tools like Cytoscape, prioritizing hub genes identified in this compound.
  • Data Standards : Adopt ISA (Investigation-Study-Assay) frameworks for metadata consistency .

Q. Methodological Best Practices

  • Reproducibility : Document all computational parameters (e.g., read-count thresholds, normalization methods) in supplementary materials .
  • Ethics : Cite original data sources (e.g., SRA accessions) and comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Conflict Resolution : Address contradictory findings by pre-registering hypotheses and analysis plans on platforms like Open Science Framework .

Properties

IUPAC Name

2-[3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O6/c22-15(23)10-19-4-6-20(11-16(24)25)8-13-2-1-3-14(18-13)9-21(7-5-19)12-17(26)27/h1-3H,4-12H2,(H,22,23)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSYTWVNUJTPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=NC(=CC=C2)CN(CCN1CC(=O)O)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PCTA
2-[9-(Carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-3-yl]acetic acid
PCTA
Reactant of Route 3
PCTA
Ethyl 2-[3,9-bis(2-ethoxy-2-oxoethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]acetate
PCTA
Reactant of Route 5
PCTA
Reactant of Route 6
PCTA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.